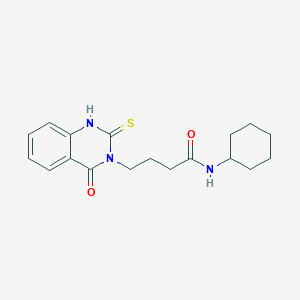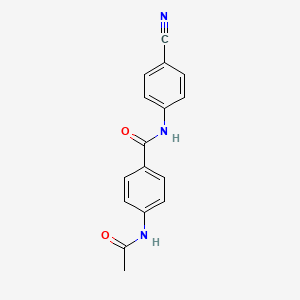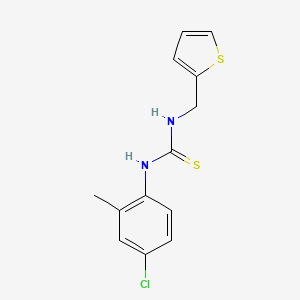
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as TAPS, is a compound that has been studied for its potential use in scientific research. TAPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide works by binding to the active site of PDE10A, preventing the protein from breaking down cyclic nucleotides such as cAMP and cGMP. This leads to an increase in the levels of these nucleotides, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide are largely dependent on its inhibition of PDE10A. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can increase the levels of cAMP and cGMP in the brain, leading to changes in neurotransmitter release and synaptic plasticity. 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein without affecting other cellular processes. However, one limitation of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its relatively low potency compared to other PDE inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as schizophrenia and Huntington's disease, which are associated with dysregulation of PDE10A. Another direction is the development of more potent and selective PDE inhibitors based on the structure of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide and its potential use as a research tool.
Synthesemethoden
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the reaction of 3,4,5-trimethoxyaniline with pyrrolidine-2,5-dione followed by the addition of benzenesulfonyl chloride. The resulting product is purified through recrystallization to obtain 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been used in scientific research as a tool to study the function of certain proteins in the body. Specifically, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of the protein phosphodiesterase (PDE) 10A. PDE10A is involved in a variety of physiological processes, including cognition, movement, and reward. By inhibiting the activity of PDE10A, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can be used to study the role of this protein in these processes.
Eigenschaften
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)19(16)27-3)20-28(23,24)15-8-6-14(7-9-15)21-10-4-5-18(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHHISUAPVPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)

![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
methanone](/img/structure/B5770599.png)

![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)

![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


